
1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a phenyl group and an ethanamine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. One-pot protocols, which include multicomponent reactions and catalyst-free conditions, are often employed to achieve high yields and minimize reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1,8-Naphthyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Quinolines: Similar to naphthyridines but with a different nitrogen atom arrangement, resulting in distinct chemical and biological properties.
Isoquinolines: Another class of heterocyclic compounds with structural similarities but different reactivity and applications.
Propriétés
Formule moléculaire |
C16H15N3 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-(2-phenyl-1,8-naphthyridin-3-yl)ethanamine |
InChI |
InChI=1S/C16H15N3/c1-11(17)14-10-13-8-5-9-18-16(13)19-15(14)12-6-3-2-4-7-12/h2-11H,17H2,1H3 |
Clé InChI |
CIHUYLGBOIWTAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=C2C(=C1)C=CC=N2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)
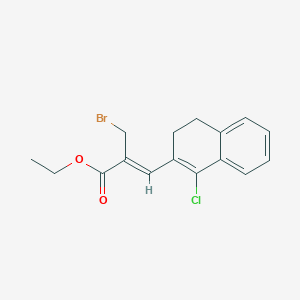
![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)
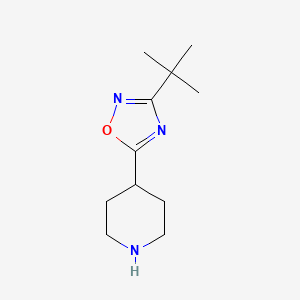
![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
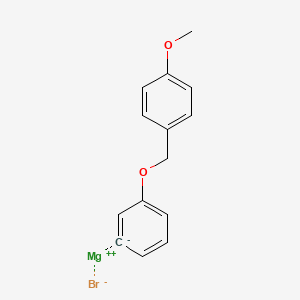
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
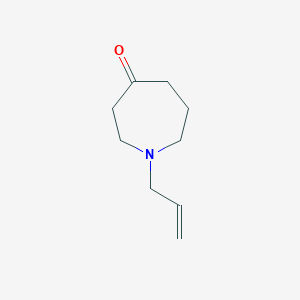
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide](/img/structure/B12638380.png)
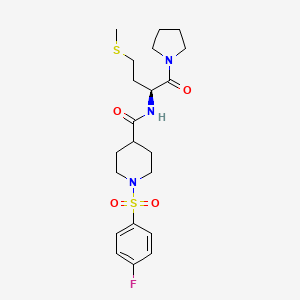
![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)
